5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is a brominated organic compound known for its unique structure and reactivity. This compound features a benzodioxole core substituted with bromine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole derivatives. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid bromine carriers and environmentally benign solvents is preferred to minimize hazardous waste and improve safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Rearrangement: It can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures. The pathways involved often include halogen bonding and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the additional bromopropyl group, making it less reactive in certain applications.
6-Bromo-1,3-benzodioxole: Similar structure but with different substitution patterns, leading to varied reactivity.
2,3-Dibromopropyl-1,3-benzodioxole: Differs in the position of bromine atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
56312-11-9 |
---|---|
Molecular Formula |
C10H9Br3O2 |
Molecular Weight |
400.89 g/mol |
IUPAC Name |
5-bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c11-4-7(12)1-6-2-9-10(3-8(6)13)15-5-14-9/h2-3,7H,1,4-5H2 |
InChI Key |
BPTYOHZNQSPECP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.